2-Boc-2,5-diazaspiro[3.4]octane oxalate

medicinal chemistry spirocyclic scaffold orthogonal protection

2-Boc-2,5-diazaspiro[3.4]octane oxalate (CAS 1359655-69-8) is a regioselectively Boc-protected spirocyclic diamine. The N2-Boc protection leaves the N5 amine free for acylation, sulfonylation, or reductive amination—orthogonal reactivity not achievable with the 5-Boc isomer. This scaffold is crystallographically validated as an ATP-mimetic core (PDB: 3ZO3) and serves as the entry point to NMDA receptor modulators NYX-2925 and Zelquistinel. The oxalate salt (1:1 stoichiometry, MW 302.32) ensures precise molar calculations vs. the hemioxalate form. Manufactured at up to kg scale with ≥95% purity and ≤0.5% moisture. Ideal for hit-to-lead and preclinical programs.

Molecular Formula C13H22N2O6
Molecular Weight 302.327
CAS No. 1086398-02-8; 1359655-69-8
Cat. No. B2396829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-2,5-diazaspiro[3.4]octane oxalate
CAS1086398-02-8; 1359655-69-8
Molecular FormulaC13H22N2O6
Molecular Weight302.327
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCCN2.C(=O)(C(=O)O)O
InChIInChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyCKDFXVYACWODKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Boc-2,5-diazaspiro[3.4]octane oxalate: CAS 1359655-69-8 / 1086398-02-8 — Spirocyclic Building Block for Medicinal Chemistry Procurement


2-Boc-2,5-diazaspiro[3.4]octane oxalate (CAS 1359655-69-8; free base CAS 1086398-02-8) is a Boc-protected spirocyclic diamine belonging to the diazaspiro[3.4]octane family. It is supplied as an oxalate salt with molecular formula C13H22N2O6 and molecular weight 302.32 g/mol . The compound serves as a key intermediate in the synthesis of kinase inhibitors and central nervous system (CNS) active compounds, with the 2,5-diazaspiro[3.4]octane scaffold found in multiple biologically active molecules and pharmaceutical candidates .

Why 2-Boc-2,5-diazaspiro[3.4]octane oxalate Cannot Be Substituted with Generic 2,5-Diazaspiro[3.4]octane Analogs in Synthesis


The 2,5-diazaspiro[3.4]octane scaffold contains two chemically distinct amine positions (N2 and N5). The regiochemistry of Boc protection—whether at the 2-position (this compound) or 5-position (CAS 1086398-04-0)—determines which nitrogen remains available for subsequent functionalization, directly influencing the synthetic route and final molecular architecture . Furthermore, the oxalate salt form (1:1 stoichiometry, MW 302.32) differs from the hemioxalate form (2:1, MW 514.62) in free base equivalent weight, affecting molar calculations in multi-step syntheses and potentially altering solubility and handling characteristics . Simply interchanging these analogs without adjusting reaction stoichiometry can lead to failed couplings, lower yields, or unintended side products.

Quantitative Differentiation Evidence for 2-Boc-2,5-diazaspiro[3.4]octane oxalate vs Closest Analogs


Regiochemical Orthogonality: 2-Boc vs 5-Boc Protection Dictates Synthetic Accessibility

This compound carries the Boc protecting group exclusively at the N2 position, leaving the N5 nitrogen free for direct functionalization without requiring deprotection/reprotection sequences. In contrast, the 5-Boc regioisomer (CAS 1086398-04-0) has Boc at N5, which is sterically more hindered due to the spirocyclic ring geometry, potentially reducing acylation or alkylation yields at N2. While no direct head-to-head kinetic comparison is publicly available, the regiochemical distinction is absolute: using the wrong regioisomer leads to a structurally different product .

medicinal chemistry spirocyclic scaffold orthogonal protection

Salt Form Stoichiometry: Oxalate (1:1) vs Hemioxalate (2:1) Affects Molar Equivalents and Handling

The target compound is the 1:1 oxalate salt (MW 302.32 g/mol, CAS 1359655-69-8). An alternative hemioxalate form (2 free base : 1 oxalic acid, MW 514.62 g/mol, CAS 1523618-32-7) is also commercially available. For a reaction requiring 1 mmol of free base, 302.32 mg of the oxalate salt is needed versus 257.31 mg of the hemioxalate (since hemioxalate contains two free base equivalents per molecule). Using the hemioxalate without adjusting for stoichiometry results in a 1.7-fold underdose of the free base . The oxalate salt also has a lower molecular weight, which can simplify gravimetric handling for small-scale reactions .

salt form stoichiometry oxalate handling

Purity Specification: 98% Minimum vs Typical Industry 95% for Diazaspiro Analogs

Capotchem lists the free base form (CAS 1086398-02-8) with a minimum purity specification of 98% and maximum moisture content of 0.5% [1]. This compares favorably against the typical 95% purity offered for the 5-Boc regioisomer (CAS 1086398-04-0) and the 95% minimum purity for the oxalate salt itself from alternative vendors . Higher initial purity reduces the need for pre-reaction purification, which is critical when the compound is used as a late-stage intermediate where material loss is costly.

purity quality control HPLC

Scaffold Validation: 2,5-Diazaspiro[3.4]octane Core in ATP-Competitive Kinase Inhibitors with Crystallographic Confirmation

The 2,5-diazaspiro[3.4]octane scaffold has been validated as an ATP-mimetic core in kinase inhibitor design. Allen et al. (2013) demonstrated that heteroaryl-substituted diazaspirocycles based on this scaffold provide ligand-efficient inhibitors of multiple kinases, with binding modes confirmed by protein X-ray crystallography (PDB: 3ZO3, resolution 2.10 Å) [1]. The scaffold's rigid spirocyclic geometry pre-organizes the two nitrogen atoms for interactions with acidic residues in the ATP pocket, influencing selectivity profiles. In contrast, the 2,6-diazaspiro[3.4]octane regioisomer (CAS 136098-13-0) or monocyclic piperazine analogs lack this precise spatial orientation. While these data are derived from elaborated derivatives rather than the Boc-protected intermediate itself, the 2-Boc-2,5-diazaspiro[3.4]octane oxalate is the direct synthetic precursor to such inhibitors, making scaffold validation directly relevant to procurement decisions.

kinase inhibitor X-ray crystallography ATP-binding site

Scalability: Production at Multi-kg Scale with Consistent Specifications

Capotchem reports production scale for the free base (CAS 1086398-02-8) at 'up to kgs' with consistent 98% purity and ≤0.5% moisture [1]. In contrast, the 5-Boc regioisomer from Aladdin (CAS 1086398-04-0) is listed with 8–12 week lead times for 50 mg quantities, indicating limited bulk availability . For programs transitioning from hit-to-lead to lead optimization, the assured availability at scale is a critical procurement consideration not captured by purity data alone.

scale-up supply chain process chemistry

Optimal Procurement Scenarios for 2-Boc-2,5-diazaspiro[3.4]octane oxalate in Drug Discovery


Kinase Inhibitor Lead Generation Using ATP-Mimetic Diazaspiro Scaffolds

The 2,5-diazaspiro[3.4]octane core has been crystallographically validated as an ATP-mimetic scaffold in protein kinase inhibitor design (PDB: 3ZO3). The 2-Boc intermediate provides the N5 nitrogen free for rapid diversification with heteroaryl hinge-binding groups. This enables structure-activity relationship (SAR) exploration without the additional deprotection step required when using the fully protected analog [1].

Synthesis of NMDA Receptor Modulators and CNS Drug Candidates

The 2,5-diazaspiro[3.4]octane scaffold is the core of clinically investigated NMDA receptor modulators such as NYX-2925 and Zelquistinel (AGN-241751), which are in development for depression and neuropathic pain. 2-Boc-2,5-diazaspiro[3.4]octane oxalate serves as the entry point for constructing the (S)-2-acyl-1-oxo-2,5-diazaspiro[3.4]octane pharmacophore via sequential N5-acylation and N2-deprotection .

Multi-gram to Kilogram Scale-Up for Preclinical Candidate Synthesis

With documented production scale up to kilograms and a minimum purity specification of 98% (free base), this compound is suitable for programs advancing from hit-to-lead into lead optimization and preclinical development. The oxalate salt form provides a defined stoichiometry that simplifies process chemistry calculations, while the low moisture specification (≤0.5%) ensures consistent performance in water-sensitive reactions [2].

Orthogonal Protection Strategies Requiring Selective N5 Functionalization

Because the Boc group is at the sterically less hindered N2 position, the N5 nitrogen is preferentially accessible for acylation, sulfonylation, or reductive amination without competing N2 reactivity. This orthogonality is not achievable with the 5-Boc isomer or with bis-Boc-protected variants, making the 2-Boc oxalate the preferred building block for sequential functionalization strategies .

Quote Request

Request a Quote for 2-Boc-2,5-diazaspiro[3.4]octane oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.